4-ethyl-2,6-difluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

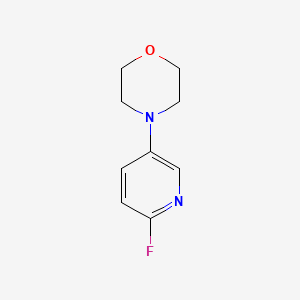

“4-ethyl-2,6-difluorobenzoic acid” is a derivative of benzoic acid, which is an organic compound. The “2,6-difluoro” indicates the presence of two fluorine atoms at the 2nd and 6th positions of the benzene ring, and the “4-ethyl” indicates an ethyl group at the 4th position .

Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its name. It consists of a benzene ring with two fluorine atoms at the 2nd and 6th positions, an ethyl group at the 4th position, and a carboxylic acid group .Scientific Research Applications

Synthesis and Chemical Modifications

4-Ethyl-2,6-difluorobenzoic acid has been explored for its potential in the synthesis of complex molecules and chemical modifications. A study by Schlosser and Heiss (2003) demonstrated the regioflexible substitution of 1,3-difluorobenzene to produce benzoic acids, including 2,6-difluorobenzoic acid, through modern organometallic methods. This process involves direct metalation and carboxylation, showcasing the chemical versatility of difluorobenzoic acid derivatives (Schlosser & Heiss, 2003).

Applications in Pharmaceutical Synthesis

The compound has been utilized as a starting material in the synthesis of new antiepileptic medicines, such as Rufinamide. The process involves several steps including esterification, reduction, halogenation, and cyclization, highlighting its importance in drug development (Quan Zhe-shan, 2004).

Material Science and Luminescence

In material science, derivatives of 2,6-difluorobenzoic acid have been involved in the construction of lanthanide ternary complexes. These complexes exhibit unique crystal structures, thermoanalysis, and luminescence properties, which are valuable for various technological applications, including lighting and displays (Dan-dan Du et al., 2020).

Photocatalysis and Environmental Studies

The photocatalytic properties of compounds related to this compound have been investigated for environmental applications. For instance, the study of ethyl-4-aminobenzoate, a related compound, has revealed insights into its behavior under irradiation, transformation products, and implications for environmental persistence and toxicity (A. J. Li et al., 2017).

Future Directions

Fluorinated benzoic acids have received increasing attention as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties . This suggests potential future directions for the use of “4-ethyl-2,6-difluorobenzoic acid” in similar applications.

properties

| { "Design of the Synthesis Pathway": "The synthesis of 4-ethyl-2,6-difluorobenzoic acid can be achieved through a multi-step process involving the introduction of the ethyl and difluoromethyl groups onto a benzoic acid precursor.", "Starting Materials": [ "Benzoic acid", "Ethyl bromide", "Sodium hydride", "Bromine", "Potassium fluoride", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid" ], "Reaction": [ "Step 1: Bromination of benzoic acid with bromine in the presence of sulfuric acid to yield 4-bromobenzoic acid", "Step 2: Treatment of 4-bromobenzoic acid with sodium hydride and ethyl bromide to yield 4-ethylbenzoic acid", "Step 3: Difluoromethylation of 4-ethylbenzoic acid with potassium fluoride and bromodifluoromethane to yield 4-ethyl-2,6-difluorobenzoic acid", "Step 4: Purification of the product through recrystallization from acetic acid" ] } | |

CAS RN |

1835653-01-4 |

Molecular Formula |

C9H8F2O2 |

Molecular Weight |

186.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.